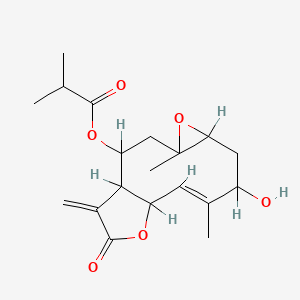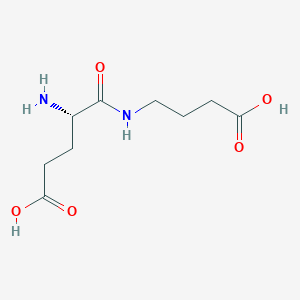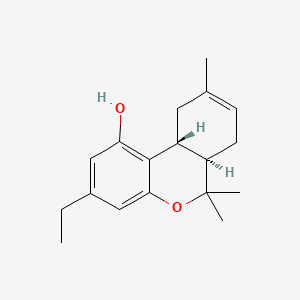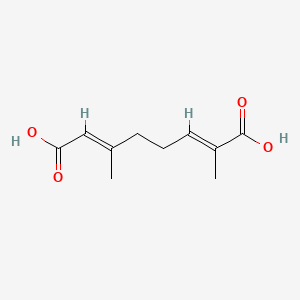
N-acetyl-LTE4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-leukotriene E4 is a leukotriene, a type of eicosanoid, which is a major biliary metabolite of cysteinyl leukotrienes. Leukotrienes are lipid mediators derived from arachidonic acid and play a significant role in inflammatory and allergic responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-acetyl-leukotriene E4 can be synthesized through the acetylation of leukotriene E4. The process involves the reaction of leukotriene E4 with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using chromatographic techniques to ensure complete conversion .
Industrial Production Methods
Industrial production of N-acetyl-leukotriene E4 involves the large-scale synthesis of leukotriene E4 followed by its acetylation. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-leukotriene E4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form omega-hydroxy and omega-carboxy derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the acetyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions
Major Products Formed
Oxidation: Omega-hydroxy-N-acetyl-leukotriene E4 and omega-carboxy-N-acetyl-leukotriene E4.
Reduction: Reduced forms of N-acetyl-leukotriene E4.
Substitution: Various acetylated derivatives
Wissenschaftliche Forschungsanwendungen
N-acetyl-leukotriene E4 has several scientific research applications:
Chemistry: Used as a reference compound in the study of leukotriene metabolism and synthesis.
Biology: Investigated for its role in inflammatory and allergic responses.
Medicine: Studied for its potential therapeutic applications in treating asthma and other inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory drugs and as a biomarker for leukotriene activity .
Wirkmechanismus
N-acetyl-leukotriene E4 exerts its effects by binding to specific leukotriene receptors, such as cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. This binding triggers a cascade of intracellular signaling pathways that lead to smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leukotriene E4: The parent compound of N-acetyl-leukotriene E4.
Leukotriene C4 and Leukotriene D4: Other cysteinyl leukotrienes involved in inflammatory responses
Uniqueness
N-acetyl-leukotriene E4 is unique due to its acetyl group, which influences its metabolic stability and biological activity. It is a major biliary metabolite, distinguishing it from other leukotrienes that are primarily found in different biological fluids .
Eigenschaften
Molekularformel |
C25H39NO6S |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21-,22-,23+/m0/s1 |
InChI-Schlüssel |
BGGYAYMMFYBWEX-HXDOPMNESA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Synonyme |
5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid N-acetyl-LTE(4) N-acetylleukotriene E4 NA-LTE4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















